molecular formula C10H18Cl2N2OS B2420785 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride CAS No. 1955548-27-2

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride

Cat. No.: B2420785
CAS No.: 1955548-27-2
M. Wt: 285.23
InChI Key: AIKJCUHOQNHFJB-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride is a chemical compound that features a thiazole ring and a piperidine ring The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the reaction of 4-methylthiazole with a piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride is unique due to the presence of both a thiazole and a piperidine ring, which may confer distinct chemical and biological properties compared to simpler thiazole derivatives. This combination of rings can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS.2ClH/c1-8-7-14-9(12-8)6-10(13)2-4-11-5-3-10;;/h7,11,13H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKJCUHOQNHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2(CCNCC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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